5-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chloroform, ethyl acetate, and methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. The process would also need to be scaled up from laboratory to industrial scale, which involves considerations of reaction kinetics, heat transfer, and material handling .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as tetrahydrofuran and dimethyl sulfoxide are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce a variety of substituted derivatives .
Scientific Research Applications
5-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chloro-N,3-dimethylbenzamide: This compound shares a similar benzamide structure but lacks the thieno[3,4-c]pyrazole core.
2-amino-5-chloro-3-methylbenzamide: Another related compound with a similar core structure but different substituents.
Uniqueness
5-chloro-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is unique due to its combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H15ClN4O5S |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C19H15ClN4O5S/c1-11-4-2-3-5-16(11)23-18(14-9-30(28,29)10-15(14)22-23)21-19(25)13-8-12(20)6-7-17(13)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) |
InChI Key |
AVIKCLYNRYLEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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